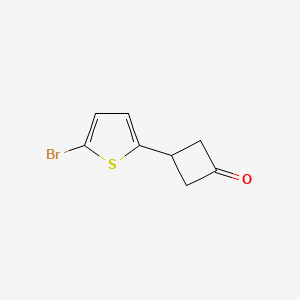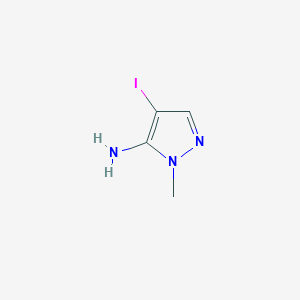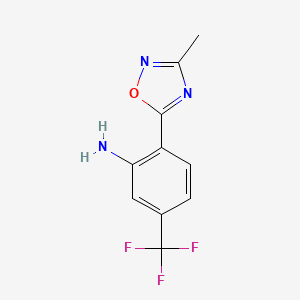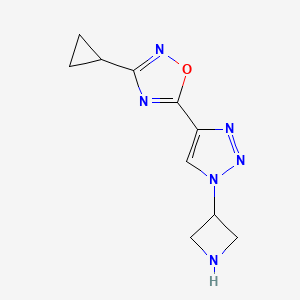
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol, also known as (2R)-TFEP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a chiral compound that has been used in the synthesis of other compounds and as a reagent in laboratory experiments. The compound has been studied for its potential applications in biochemistry, pharmacology, and other scientific disciplines.
Applications De Recherche Scientifique
1. Cholesterol Ester Transfer Protein (CETP) Inhibition
One notable application of a compound structurally similar to (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, specifically (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, is its potent inhibition of cholesteryl ester transfer protein (CETP). This was prepared with high purity and yield through a regio- and diastereoselective ring-opening reaction, highlighting its potential in cholesterol management applications (Li et al., 2010).
2. Radiosynthesis for Tumor Hypoxia Markers
Another compound with structural similarity, trifluoromisonidazole (TFMISO), which includes the (2,2,2-trifluoroethoxy)propan-2-ol moiety, was successfully labeled with (18)F, making it a valuable bimodal PET/MRI probe for tumor hypoxia marking. This advancement in radiolabeling emphasizes the compound's role in enhancing diagnostic imaging techniques (Suehiro et al., 2011).
3. Investigation of Molecular Miscibility
The compound 1,1,1-Trifluoro-propan-2-ol (TFIP), sharing a similar trifluoromethyl group with (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, was used to study the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research, conducted through molecular dynamics simulations, provides critical insights into the physicochemical properties and behavior of similar fluorinated organic molecules in aqueous solutions (Fioroni et al., 2003).
Propriétés
IUPAC Name |
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOMQJXZDDAGS-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)


![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

